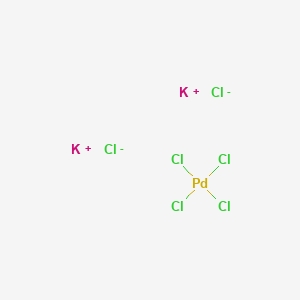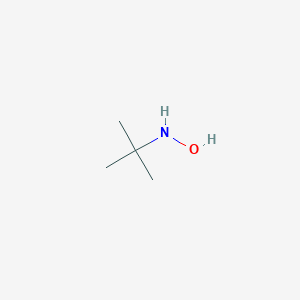
Dichlorohydrotris(triphenylphosphine)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorohydrotris(triphenylphosphine)iridium is an organometallic compound that features iridium at its core, coordinated with two chloride ions, a hydride ion, and three triphenylphosphine ligands. This compound is known for its applications in catalysis and organometallic chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorohydrotris(triphenylphosphine)iridium can be synthesized through various methods. One common approach involves the reaction of iridium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization from a suitable solvent mixture, such as dichloromethane and ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorohydrotris(triphenylphosphine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as chloride or triphenylphosphine can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in a variety of iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Dichlorohydrotris(triphenylphosphine)iridium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other iridium complexes, which are studied for their unique reactivity and properties.
Material Science: Iridium complexes are investigated for their potential use in electronic and photonic materials due to their luminescent properties.
Medicinal Chemistry: Research explores the potential of iridium complexes in anticancer therapies, leveraging their ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which dichlorohydrotris(triphenylphosphine)iridium exerts its effects depends on the specific application. In catalysis, the compound often acts as a homogeneous catalyst, facilitating reactions through the formation of reactive intermediates. The triphenylphosphine ligands stabilize the iridium center, allowing it to undergo oxidative addition and reductive elimination processes. These steps are crucial in catalytic cycles for hydrogenation and other transformations .
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphine)iridium carbonyl chloride:
Tris(2-phenylpyridine)iridium: This compound is used in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Cyclooctadiene iridium chloride dimer: Often used as a precursor for various iridium complexes, it shares similar reactivity patterns with dichlorohydrotris(triphenylphosphine)iridium.
Uniqueness
This compound is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other iridium complexes may not perform as well.
Propiedades
IUPAC Name |
hydride;iridium(3+);triphenylphosphane;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.2ClH.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCBRZLWZJURKO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H46Cl2IrP3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1051.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16971-01-0 |
Source


|
| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016971010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)




